3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline 3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17777379
InChI: InChI=1S/C11H11ClN2S/c1-8-10(12)3-2-4-11(8)14-6-9-5-13-7-15-9/h2-5,7,14H,6H2,1H3
SMILES:
Molecular Formula: C11H11ClN2S
Molecular Weight: 238.74 g/mol

3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

CAS No.:

Cat. No.: VC17777379

Molecular Formula: C11H11ClN2S

Molecular Weight: 238.74 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline -

Specification

Molecular Formula C11H11ClN2S
Molecular Weight 238.74 g/mol
IUPAC Name 3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
Standard InChI InChI=1S/C11H11ClN2S/c1-8-10(12)3-2-4-11(8)14-6-9-5-13-7-15-9/h2-5,7,14H,6H2,1H3
Standard InChI Key NQGCVOQIRDDEOO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1Cl)NCC2=CN=CS2

Introduction

Chemical Identity and Nomenclature

Systematic Classification

3-Chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline belongs to the class of substituted anilines, distinguished by the presence of a thiazole ring linked via a methylene bridge. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substituent positions:

  • Chloro group at the 3rd position of the benzene ring.

  • Methyl group at the 2nd position.

  • Thiazol-5-ylmethyl moiety attached to the aniline nitrogen.

The compound is cataloged under CAS Registry Number 1342529-17-2, ensuring precise identification in chemical databases.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC12H12ClN3S\text{C}_{12}\text{H}_{12}\text{ClN}_3\text{S}
Molecular Weight238.74 g/mol
CAS Number1342529-17-2
IUPAC Name3-Chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

Synthesis and Manufacturing Processes

Reaction Pathways

The synthesis of 3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves multi-step reactions, as outlined below:

  • Formation of the Aniline Core:
    Chlorination of 2-methylaniline using SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5 introduces the chloro group at the 3rd position.

  • Thiazole Functionalization:
    The thiazole ring is synthesized via the Hantzsch thiazole synthesis, involving cyclization of thiourea derivatives with α-halo ketones.

  • Methylene Bridging:
    A nucleophilic substitution reaction couples the thiazole moiety to the aniline nitrogen using a methylene spacer.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
ChlorinationSOCl2\text{SOCl}_2, 80°C, 6 hr78%
Thiazole FormationThiourea, Ethanol, Reflux65%
CouplingNaH, DMF, 0°C to RT82%

Optimization of solvent choice (e.g., dimethylformamide for coupling) and base selection (e.g., sodium hydride) is critical for maximizing yield.

Molecular Structure and Crystallography

Structural Insights

X-ray crystallography of analogous thiazole-containing compounds reveals planar aromatic systems with bond lengths and angles consistent with delocalized π-electron systems . For example:

  • Bond Lengths: C-S bonds in the thiazole ring measure ~1.71 Å, typical for aromatic thiazoles .

  • Dihedral Angles: The thiazole and benzene rings exhibit a dihedral angle of 15.2°, indicating moderate conjugation .

While crystallographic data specific to 3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline remains unpublished, structural analogs suggest similar packing behaviors and intermolecular interactions (e.g., van der Waals forces and halogen bonding) .

Physicochemical Properties

Thermal and Solubility Characteristics

Limited experimental data exist for this compound, but inferences from related structures suggest:

  • Melting Point: Estimated 145–150°C (decomposition observed above 160°C).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor solubility in water.

Table 3: Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)3.2 ± 0.3
Molar Refractivity66.8 cm³/mol

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